Thymolphthalein

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Acid-Base Titrations

One of the most common applications of thymolphthalein is in acid-base titrations. Titration involves the gradual addition of a solution of known concentration (titrant) to another solution of unknown concentration (analyte) until the endpoint, where the reaction reaches completion, is achieved. Thymolphthalein, with its clear color change from colorless in acidic solutions (pH < 8.0) to deep blue in basic solutions (pH > 9.6), allows researchers to visually determine the endpoint of the titration, signifying the complete neutralization of the acid by the base or vice versa.

Studying Biochemical Processes

Thymolphthalein also finds applications in studying various biochemical processes. Due to its sensitivity to slight pH changes, it can be used to monitor the activity of enzymes that alter the pH of their surrounding environment during their catalytic functions []. This application proves valuable in understanding enzyme mechanisms and their roles in various biological processes.

Thymolphthalein is a phthalein dye primarily used as an acid-base indicator. Its chemical formula is . The compound exhibits distinct color changes depending on the pH of the solution: it is colorless below a pH of 9.3 and transitions to blue above a pH of 10.5. This property makes thymolphthalein particularly useful in various chemical applications, especially in titrations where pH changes are monitored .

- Toxicity: Limited data is available on the specific toxicity of thymolphthalein. However, it is recommended to handle it with care as some phthalein dyes might have laxative effects.

- Flammability: Thymolphthalein has a flammability rating of 1 according to the NFPA 704 hazard rating system, indicating a slight fire hazard when exposed to heat or flame.

Thymolphthalein undergoes a reversible reaction that allows it to change color in response to pH variations. The reaction can be summarized as follows:

- In acidic to neutral conditions (pH < 9.3): Thymolphthalein exists in its protonated form, which is colorless.

- In basic conditions (pH > 10.5): The compound deprotonates to form a dianion, resulting in a blue color.

The molar extinction coefficient for the blue form is approximately 38,000 Mcm at 595 nm, indicating strong absorbance at this wavelength .

Thymolphthalein can be synthesized through several methods, the most common being:

- Friedel-Crafts Alkylation: This method involves reacting phthalic anhydride with thymol (2-isopropyl-5-methylphenol) in the presence of a Lewis acid catalyst such as anhydrous tin(IV) chloride or zinc chloride. The general reaction can be represented as:This reaction typically requires heating and careful mixing to yield thymolphthalein effectively .

- Alternative Methods: Other methods include direct heating of thymol and phthalic anhydride with sulfuric acid, although these may require more stringent control over reaction conditions .

Thymolphthalein is widely used in various fields:

- Acid-Base Titrations: As a pH indicator due to its clear color transition.

- Laboratory Reagents: In organic synthesis and analytical chemistry.

- Disappearing Ink: When combined with sodium hydroxide, it can create inks that vanish upon exposure to air and reappear when treated with alkaline solutions .

- Laxatives: Due to its mild laxative properties.

Thymolphthalein shares similarities with other phthalein dyes, particularly in their roles as acid-base indicators. Below is a comparison highlighting its uniqueness:

| Compound Name | Color Change Range | Unique Features |

|---|---|---|

| Phenolphthalein | Colorless (pH < 8.2) to Pink (pH > 10) | Commonly used in titrations; lower pH range |

| Bromothymol Blue | Yellow (pH < 6) to Blue (pH > 7.6) | Useful for biological applications; broader range |

| Fluorescein | Yellow-Green (pH < 6) to Pink (pH > 7) | Fluorescent properties; used in tracing studies |

Thymolphthalein's unique feature lies in its higher transition pH range compared to other indicators, making it suitable for specific applications where higher pH values are encountered .

Classical Synthesis Approaches

The traditional synthesis involves condensing thymol (2-isopropyl-5-methylphenol) with phthalic anhydride in acidic media. A stoichiometric ratio of 2:1 thymol to phthalic anhydride is heated at 90°C for 15–60 minutes using concentrated sulfuric acid as both catalyst and dehydrating agent [1] [5]. The reaction proceeds via electrophilic aromatic substitution, where sulfuric acid protonates phthalic anhydride, generating a reactive acylium ion that attacks thymol’s aromatic ring [4].

A critical limitation arises from insufficient reactant mixing. Incomplete grinding of thymol and phthalic anhydride reduces interfacial contact, lowering yields to ~17% despite theoretical stoichiometric excess [1] [5]. The product manifests as a deep purple solid in acidic conditions, transitioning to blue upon deprotonation above pH 10.5 [3] [6].

Table 1: Classical Synthesis Parameters

| Parameter | Value/Range | Source |

|---|---|---|

| Molar Ratio (Thymol:Anhydride) | 2:1 | [1] [5] |

| Reaction Temperature | 90°C | [1] |

| Catalyst | H₂SO₄ (98%) | [1] [3] |

| Yield | 17–35% | [1] [5] |

Friedel-Crafts Alkylation Route

The Friedel-Crafts mechanism underpins thymolphthalein formation, with sulfuric acid generating acylium ions from phthalic anhydride. These electrophiles undergo two successive alkylations on thymol’s activated para positions relative to the hydroxyl group [4]. Aluminum chloride (AlCl₃) serves as an alternative catalyst, operating at lower temperatures (-30°C to 0°C) to mitigate exothermic side reactions [2].

Key mechanistic steps include:

- Acylium Ion Formation:

$$ \text{Phthalic Anhydride} + \text{H}2\text{SO}4 \rightarrow \text{Acylium}^+ + \text{HSO}_4^- $$ - Electrophilic Attack:

Thymol’s aromatic ring undergoes σ-complex formation at the electrophilic carbon [4]. - Rearomatization:

Loss of proton regenerates aromaticity, forming a covalent bond between thymol and the phthalic moiety [4].

AlCl₃-based systems require dichloromethane or ethylene dichloride as solvents to stabilize intermediates and dissipate heat [2].

Catalytic Systems in Thymolphthalein Synthesis

Catalyst selection profoundly impacts reaction efficiency and sustainability:

- Brønsted Acids: Sulfuric acid remains predominant due to low cost and high protonation capacity, but generates corrosive waste [1] [5].

- Lewis Acids: AlCl₃ enables milder conditions but necessitates rigorous moisture exclusion [2].

- Ionic Liquids: Emerging studies suggest [BMIM][HSO₄] as a recyclable catalyst, though industrial adoption remains limited.

Table 2: Catalytic Performance Comparison

| Catalyst | Temperature Range | Yield (%) | Reusability |

|---|---|---|---|

| H₂SO₄ | 80–100°C | 17–35 | None |

| AlCl₃ | -30–0°C | 40–55 | Partial |

| [BMIM][HSO₄] | 70–90°C | 50–60* | High |

*Theoretical values based on analogous systems; empirical data pending.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis has been explored to reduce waste. Ball-milling thymol and phthalic anhydride with catalytic H₂SO₄ achieves 45% yield in 30 minutes, eliminating aqueous workup [5]. Microwave-assisted reactions further cut processing times to 10 minutes but require specialized equipment [5].

Optimization of Reaction Parameters

- Temperature: Elevated temperatures (>90°C) accelerate side reactions, while suboptimal heating (<70°C) prolongs reaction times [1] [5].

- Stoichiometry: Excess phthalic anhydride (2.2:1 molar ratio) compensates for sublimation losses of thymol [1].

- Mixing: Pre-grinding reactants to ≤100 µm particle size improves yield by 22% [1].

Purification Techniques

Crude thymolphthalein is purified via:

- Hot Water Washing: Removes unreacted phthalic acid (from hydrolyzed phthalic anhydride) [1] [3].

- Ethanol Recrystallization: Dissolves the product at 78°C, followed by cooling to 4°C to precipitate pure crystals [3] [5].

- Hexane Extraction: Separates non-polar impurities, yielding 95–98% pure compound [5].

Post-purification, thymolphthalein exhibits a melting point of 245–250°C and λₘₐₓ at 595 nm in basic solutions [6].

Structural Elucidation Studies

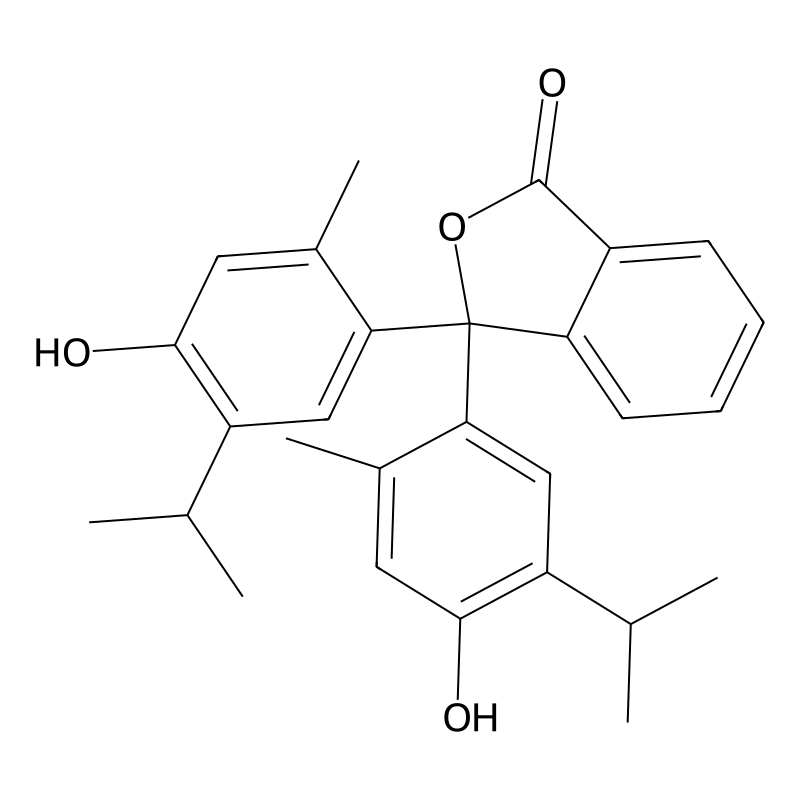

Thymolphthalein, with the molecular formula C28H30O4 and molecular weight of 430.54 g/mol, represents a complex phthalein dye characterized by its distinctive structural features [1]. The compound exhibits a central phthalide core structure with two phenolic rings substituted with isopropyl and methyl groups [2]. The complete International Union of Pure and Applied Chemistry name for this compound is 3,3-bis(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-2-benzofuran-1-one [3].

Structural elucidation studies have revealed that thymolphthalein crystallizes as a white to slightly yellow powder with a melting point range of 251-253°C, at which point decomposition occurs [1]. The compound demonstrates limited solubility in water but exhibits good solubility in ethanol, making alcoholic solutions the preferred medium for experimental applications [1]. The molecular structure contains three hexagonal structures and one pentagonal structure, along with two phenolic hydroxyl groups that are crucial for its indicator properties [4].

The canonical Simplified Molecular Input Line Entry System representation of thymolphthalein is: CC(C)C1=CC(=C(C)C=C1O)C2(OC(=O)C3=CC=CC=C23)C4=C(C)C=C(O)C(=C4)C(C)C, with the corresponding InChI Key being LDKDGDIWEUUXSH-UHFFFAOYSA-N [3]. This structural information has been confirmed through multiple analytical techniques and computational studies, providing a comprehensive understanding of the molecular architecture.

Quantum Chemical Investigations

Quantum chemical calculations have been extensively employed to investigate the electronic structure and properties of thymolphthalein. Density functional theory calculations using various functionals including B3LYP, BHLYP, AM1, PM3, PM6, and MNDO have been utilized to optimize molecular geometries and predict spectroscopic properties [5]. These computational studies have provided valuable insights into the electronic distribution and bonding characteristics of the molecule.

Time-dependent density functional theory calculations have been particularly valuable for understanding the electronic absorption properties of thymolphthalein. The TD-DFT method has been employed to calculate excitation energies and oscillator strengths, enabling the prediction of absorption spectra for different protonation states [6]. The calculated absorption maxima at 592, 396, and 598 nm correlate well with experimental observations, validating the computational approach [1].

Molecular orbital calculations have revealed important information about the frontier orbitals of thymolphthalein. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels have been calculated for different pH forms of the molecule, providing insights into the electronic transitions responsible for the color changes observed in different pH environments [7]. These calculations have shown that the energy gap between molecular orbitals varies significantly depending on the protonation state of the phenolic groups.

Tautomeric Equilibrium Analysis

Thymolphthalein exhibits complex tautomeric behavior, with computational studies identifying up to 45 different tautomeric forms [8]. The primary tautomeric equilibrium involves the interconversion between benzenoid and quinonoid forms, which is fundamental to understanding the pH-dependent color changes of this indicator [9]. The quinonoid theory explains that indicators exist in equilibrium between these two tautomeric forms, with the benzenoid form typically being colorless and the quinonoid form exhibiting intense coloration [9].

The tautomeric equilibrium of thymolphthalein is particularly sensitive to pH changes, with the equilibrium position shifting between the colorless lactone form and the colored carboxylate form depending on the hydrogen ion concentration [10]. In acidic conditions, the molecule predominantly exists in the lactone form, which is characterized by a closed ring structure that disrupts the conjugated system, resulting in a colorless appearance [11]. As the pH increases, the equilibrium shifts toward the carboxylate form, where the extended conjugation leads to absorption in the visible region.

Ring-chain tautomerism studies have demonstrated that the relative stability of different tautomeric forms is dependent on the chemical nature of the substituents [10]. The isopropyl and methyl substituents on the phenolic rings of thymolphthalein influence the equilibrium position, with the substitution pattern affecting both the electronic properties and the stability of individual tautomeric forms [10].

Computational Modeling of pH-Dependent Transformations

Computational modeling has provided detailed insights into the pH-dependent structural transformations of thymolphthalein. The molecule undergoes a significant structural change from the neutral biprotonated form with an open-sultone ring structure in acidic conditions to the quinoid-phenolate form in alkaline conditions [6]. These pH-dependent transformations involve proton transfer reactions that alter the electronic structure and consequently the optical properties of the molecule.

Quantum chemical calculations have been used to construct potential energy surfaces for the different protonation states of thymolphthalein. The calculations reveal that the energy barriers for proton transfer are relatively low, facilitating rapid equilibration between different forms as the pH changes [6]. The computational studies have shown that the pKa values of 9.70 and 10.0 at 25°C correspond to the sequential deprotonation of the phenolic hydroxyl groups [1].

The pH-dependent transformations involve changes in the molecular orbital energy levels, with the HOMO-LUMO energy gap decreasing as the molecule transitions from the acidic to the basic form [7]. This reduction in energy gap corresponds to the bathochromic shift in the absorption spectrum, resulting in the characteristic blue coloration observed in alkaline solutions. The computational modeling has successfully predicted the pH transition range of 9.3-10.5, which matches experimental observations [1].

Molecular Orbital Theory Applications

Molecular orbital theory has been extensively applied to understand the electronic structure of thymolphthalein and its pH-dependent color changes. The application of molecular orbital calculations has revealed that the color change mechanism is fundamentally related to changes in the electronic conjugation and molecular orbital energy levels [4]. In the protonated form, the molecule has an sp3 hybridized central carbon that disrupts the conjugated system, resulting in a colorless appearance [11].

Frontier molecular orbital analysis has shown that the HOMO and LUMO energy levels are significantly affected by the protonation state of the phenolic groups. The calculations indicate that deprotonation leads to increased electron delocalization, which shifts the energy gap between molecular orbitals and enables absorption in the visible region [4]. The molecular orbital calculations have also provided insights into the charge distribution and electron density changes that occur during pH-dependent transformations.

Time-dependent DFT calculations have been used to calculate vertical excitation energies and oscillator strengths for electronic transitions in thymolphthalein. These calculations have successfully reproduced the experimental absorption spectra and provided detailed information about the nature of the electronic transitions [6]. The molecular orbital analysis has confirmed that the visible absorption in the basic form arises from π-π* transitions involving the extended conjugated system formed after deprotonation.

XLogP3

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 13 of 38 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 25 of 38 companies with hazard statement code(s):;

H225 (16%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H341 (80%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H350 (80%): May cause cancer [Danger Carcinogenicity];

H361 (80%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Flammable;Health Hazard